molecular formula C18H21N3O3 B13035917 tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13035917
M. Wt: 327.4 g/mol
InChI Key: LRDUPDBXEIPGBP-UHFFFAOYSA-N
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Description

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:

    Dianion Alkylation and Cyclization: The initial step involves the alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate. This step is crucial for forming the spirocyclic structure.

    Demethylation: The resulting spirocyclic oxindole undergoes demethylation to yield the target compound.

The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification, making it scalable for industrial production .

Chemical Reactions Analysis

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

tert-Butyl5-cyano-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. Similar compounds include:

These compounds share the spirocyclic core but differ in their ring systems and substituents, leading to variations in their reactivity and biological activity.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl 5-cyano-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)13-10-12(11-19)4-5-14(13)20-15(18)22/h4-5,10H,6-9H2,1-3H3,(H,20,22)

InChI Key

LRDUPDBXEIPGBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#N)NC2=O

Origin of Product

United States

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